molecular formula C13H16N2O2 B075510 2-Diethylamino-5-phenyl-2-oxazolin-4-one CAS No. 1214-73-9

2-Diethylamino-5-phenyl-2-oxazolin-4-one

Cat. No.: B075510
CAS No.: 1214-73-9
M. Wt: 232.28 g/mol
InChI Key: NLLUMJUXYNCDIS-UHFFFAOYSA-N
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Description

2-Diethylamino-5-phenyl-2-oxazolin-4-one: is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes an oxazoline ring fused with a phenyl group and a diethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one typically involves the reaction of glycine with p-nitrobenzoyl chloride in the presence of sodium hydroxide . This reaction forms an intermediate, which is then reacted with benzaldehyde in the presence of acetic anhydride and fused sodium acetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-5-phenyl-2-oxazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Nucleophiles like and can react with the oxazoline ring under mild conditions.

Major Products

The major products formed from these reactions include various oxazolone derivatives , amine derivatives , and substituted oxazolines .

Scientific Research Applications

2-Diethylamino-5-phenyl-2-oxazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diethylamino-5-phenyl-2-oxazolin-4-one involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with biological macromolecules , leading to various biological effects. The compound’s diethylamino group enhances its ability to penetrate cell membranes, making it effective in targeting intracellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one
  • 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Uniqueness

This compound stands out due to its unique combination of an oxazoline ring with a phenyl group and a diethylamino substituent. This structure imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

2-(diethylamino)-5-phenyl-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-15(4-2)13-14-12(16)11(17-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLUMJUXYNCDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=O)C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923796
Record name 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-73-9
Record name 2-Diethylamino-5-phenyl-2-oxazolin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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